tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is a compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and organic chemistry. This compound features a pyrazole ring, a piperidine ring, and a tert-butyl carbamate group, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. Key steps include the use of protective groups to stabilize intermediates and the employment of efficient catalysts to accelerate reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development. It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its ability to form stable intermediates makes it a useful tool in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
- tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
Uniqueness
What sets tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)methyl)carbamate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C15H27N5O2 |
---|---|
Molecular Weight |
309.41 g/mol |
IUPAC Name |
tert-butyl N-[[1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H27N5O2/c1-15(2,3)22-14(21)17-8-11-6-5-7-20(10-11)13-12(16)9-18-19(13)4/h9,11H,5-8,10,16H2,1-4H3,(H,17,21) |
InChI Key |
NZSGJJUTLYOMPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
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